molecular formula C28H50N4O6S3 B1384006 Biotin-PEG3-Lipoamide CAS No. 1334172-74-5

Biotin-PEG3-Lipoamide

Cat. No.: B1384006
CAS No.: 1334172-74-5
M. Wt: 634.9 g/mol
InChI Key: NTUJKFCBMVRCFR-JPGMODJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotin-PEG3-Lipoamide: is a compound that combines biotin, a vitamin known for its strong affinity to avidin and streptavidin proteins, with a polyethylene glycol (PEG) linker and lipoamide. This combination enhances the compound’s solubility and stability, making it useful in various biochemical applications .

Mechanism of Action

Target of Action

Biotin-PEG3-Lipoamide, also known as alpha-Lipoamide-omega-biotinyl tri(ethylene glycol), is primarily used to introduce biotin into proteins, antibodies, or other biomolecules . It reacts with the thiol groups in these biomolecules to form a thioether bond, enabling specific labeling and functionalization .

Mode of Action

The compound interacts with its targets through a lipoamide group, which forms dative bonds with gold, silver, and other metals . The biotin moiety of the compound can bind to proteins such as avidin or streptavidin, which have a high affinity for biotin . This interaction facilitates the attachment of the compound to its targets, leading to changes in their properties or functions .

Biochemical Pathways

Biotin, a component of this compound, acts as a crucial cofactor in the central metabolism processes of fatty acids, amino acids, and carbohydrates . It is necessary for the proper functioning of enzymes that transport carboxyl units and fix carbon dioxide . These enzymes are involved in various metabolic functions, including gluconeogenesis, lipogenesis, fatty acid biosynthesis, propionate metabolism, and catabolism of branched-chain amino acids .

Pharmacokinetics

this compound is a water-soluble PEGylation reagent . The water-soluble dPEG® linker improves the hydrophilicity of the biotin label, which is poorly soluble in water, reducing aggregation, precipitation, and non-specific interactions due to hydrophobicity . This property likely impacts the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific biomolecules it targets. For instance, when introduced into proteins or antibodies, it can enable specific labeling and functionalization, potentially altering the properties or functions of these biomolecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s water solubility may enhance its stability and efficacy in aqueous environments . Additionally, the compound’s interaction with its targets can be influenced by the presence of thiol groups in the target biomolecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Biotin-PEG3-Lipoamide typically involves the conjugation of biotin to a PEG linker, followed by the attachment of lipoamide. The process often uses reagents like N-hydroxysuccinimide (NHS) esters and carbodiimides to facilitate the formation of stable amide bonds .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The process ensures high purity and consistency, which is crucial for its applications in research and industry .

Chemical Reactions Analysis

Types of Reactions: Biotin-PEG3-Lipoamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions include biotinylated proteins and peptides, which retain their biological activity and can be used in various assays and purification processes .

Scientific Research Applications

Chemistry: Biotin-PEG3-Lipoamide is used in chemical research for labeling and crosslinking studies.

Biology: In biological research, this compound is used for affinity purification and detection of biotinylated molecules. It is also employed in studying protein-protein interactions and cellular processes .

Medicine: In medical research, this compound is used in diagnostic assays and therapeutic applications. Its biotin moiety allows for targeted delivery and detection, enhancing the sensitivity and specificity of various medical tests .

Industry: Industrially, this compound is used in the production of biotinylated reagents and kits for research and diagnostic purposes. Its stability and solubility make it suitable for large-scale production and use .

Comparison with Similar Compounds

Uniqueness: Biotin-PEG3-Lipoamide is unique due to its balanced PEG linker length, providing optimal solubility and stability without compromising binding efficiency. Its combination of biotin and lipoamide makes it versatile for various biochemical and medical applications .

Properties

IUPAC Name

5-(dithiolan-3-yl)-N-[3-[2-[2-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]propoxy]ethoxy]ethoxy]propyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H50N4O6S3/c33-25(9-3-1-7-22-11-20-40-41-22)29-12-5-14-36-16-18-38-19-17-37-15-6-13-30-26(34)10-4-2-8-24-27-23(21-39-24)31-28(35)32-27/h22-24,27H,1-21H2,(H,29,33)(H,30,34)(H2,31,32,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUJKFCBMVRCFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSC1CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50N4O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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